5-(4-Bromophenyl)thiophen-3-one

GPCR Agonism Neuroendocrine Signaling Cell-Based Assay

Scaffold supply inconsistency delays hit-to-lead timelines. 5-(4-Bromophenyl)thiophen-3-one is a validated heterocyclic building block for parallel synthesis, featuring a reactive 4-bromophenyl handle for late-stage diversification via cross-coupling. - Validated TRH receptor 1 activation (EC50 range: 0.16-0.51 µM) for neuroendocrine programs. - Superior in vivo efficacy scaffold for antirheumatic candidates suppressing adjuvant-induced arthritis. - High-purity lot-to-lot consistency ensures reproducible SAR exploration and library generation.

Molecular Formula C10H7BrOS
Molecular Weight 255.13 g/mol
Cat. No. B11859496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)thiophen-3-one
Molecular FormulaC10H7BrOS
Molecular Weight255.13 g/mol
Structural Identifiers
SMILESC1C(=O)C=C(S1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H7BrOS/c11-8-3-1-7(2-4-8)10-5-9(12)6-13-10/h1-5H,6H2
InChIKeyPJRNLMSDCSXNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)thiophen-3-one: Overview


5-(4-Bromophenyl)thiophen-3-one is a heterocyclic building block featuring a thiophen-3-one core substituted at the 5-position with a 4-bromophenyl group . This substitution pattern installs a versatile synthetic handle for further derivatization via cross-coupling reactions, while the electron-withdrawing bromine atom modulates the electronic properties of the conjugated system [1]. The compound serves as a key intermediate in the synthesis of bioactive thiophene-containing molecules and functional organic materials [2].

1
Versatile building block for Pd-catalyzed cross-coupling
2
Installs electron-withdrawing bromo handle for electronic tuning
3
Key intermediate for bioactive thiophenes & organic materials

Functional Impact of the 4-Bromophenyl Moiety


The biological and physicochemical properties of thiophen-3-one derivatives are exquisitely sensitive to the nature and position of aryl substituents [1]. Simple substitution of the 4-bromophenyl group with alternative halogens (e.g., Cl or F) or with an unsubstituted phenyl ring alters both electronic distribution and steric bulk, leading to unpredictable changes in target binding affinity, metabolic stability, and overall pharmacological profile [2]. The bromine atom in 5-(4-bromophenyl)thiophen-3-one provides a unique balance of electronegativity and polarizability that cannot be replicated by other halogens, directly impacting potency in specific disease models as demonstrated in the quantitative evidence below [3].

Cross-Coupling Reactivity
Target: 4-Bromophenyl C–Br bond enables faster oxidative addition under mild Pd conditions
Substitute: 4-Cl / 4-F / H Slower or narrower scope; may limit late-stage diversification
Electronic & Steric Effects
Target: 4-Bromophenyl Unique electronegativity/polarizability balance modifies conjugated system
Substitute: Cl, F, H Altered electronic distribution may shift reactivity and derivative properties
Biological SAR Transfer
Target: 4-Bromophenyl scaffold Reported potency advantages in derivative disease models (context-dependent)
Substitute: 4-Cl / H SAR may not translate; activity of analogs may differ in vitro and in vivo

Quantitative Performance Evidence


TRH Receptor 1 Activation Potency

5-(4-Bromophenyl)thiophen-3-one activates the thyrotropin-releasing hormone (TRH) receptor 1 with an EC50 ranging from 0.16 to 0.51 µM in a cell-based reporter assay [1]. This potency places it within a therapeutically relevant window for modulating TRH signaling, which is implicated in neuroendocrine disorders and depression. While direct comparator data for other thiophen-3-one derivatives in this specific assay are not publicly available, this quantitative activity establishes a baseline for structure-activity relationship (SAR) exploration.

TRH Receptor 1 EC50
Reported
0.16 – 0.51 µM
Cell-based TRHR1 activation assay context
HEK 293EM cells, CREB-luciferase reporter, 6 h incubation
GPCR Agonism Neuroendocrine Signaling Cell-Based Assay

Superior Antirheumatic Activity vs. Esonarimod

In a head-to-head in vivo comparison, the 5-(4-bromophenyl)-thiophene-3-yl acetic acid derivative (compound 5d) and its methyl ester (compound 5i) demonstrated significantly greater suppression of adjuvant-induced arthritis (AIA) in rats compared to the reference drug esonarimod and all other synthesized analogs [1]. This study directly evaluated the antirheumatic potential of various substituted thiophenes, establishing the 4-bromophenyl moiety as a key determinant for enhanced in vivo efficacy.

Anti-Arthritic Activity (Derivative)
Head-to-head
5d/5i derivatives > esonarimod
Supports scaffold selection for antirheumatic SAR
In vivo AIA rat model; % suppression not reported
Antirheumatic Agents In Vivo Efficacy IL-1 Antagonism

Palladium-Catalyzed Cross-Coupling Utility

The 4-bromophenyl substituent of 5-(4-bromophenyl)thiophen-3-one serves as a robust and versatile synthetic handle for further functionalization . In contrast to chloro- or fluoro-analogs, the carbon-bromine bond undergoes oxidative addition to palladium(0) more readily, facilitating Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions under milder conditions and with broader substrate scope . This enhanced reactivity translates to higher synthetic yields and greater structural diversity accessible from a common intermediate, streamlining lead optimization campaigns.

Pd Cross-Coupling Utility
Class-level
Faster oxidative addition; broader scope
Supports synthetic diversification strategy
Class-level reactivity inference; validate conditions
Cross-Coupling Medicinal Chemistry Building Block

Research and Industrial Applications


Novel Antirheumatic Agents Targeting IL-1/AIA

Based on the superior in vivo efficacy of 5-(4-bromophenyl)-thiophene derivatives in suppressing adjuvant-induced arthritis compared to esonarimod [1], 5-(4-bromophenyl)thiophen-3-one is a high-priority building block for synthesizing next-generation antirheumatic drug candidates. Researchers should prioritize this scaffold when designing libraries aimed at modulating IL-1 signaling and chronic inflammatory pathways.

TRH Receptor 1 Modulator Optimization

The established EC50 range of 0.16-0.51 µM for TRH receptor 1 activation [2] positions 5-(4-bromophenyl)thiophen-3-one as a validated starting point for medicinal chemistry programs targeting neuroendocrine disorders. Its quantitative activity profile enables efficient SAR exploration to enhance potency, selectivity, and pharmacokinetic properties.

Thiophene Library Diversification via Pd Catalysis

The presence of a reactive aryl bromide handle on the 4-bromophenyl group makes this compound an exceptional substrate for late-stage diversification using palladium-catalyzed cross-coupling reactions . This application is particularly valuable for generating focused libraries of thiophene-containing analogs in a parallel synthesis format, accelerating hit-to-lead timelines in drug discovery and materials science.

Organic Electronic Materials Synthesis

The extended π-conjugation provided by the 5-arylthiophen-3-one core, combined with the electron-withdrawing bromine substituent, renders this compound a valuable monomer or intermediate for constructing organic semiconductors, OLED materials, and photovoltaic devices . The bromine atom offers a site for subsequent polymerization or attachment to electrodes and other functional units.

Application
Selection Property
Validation Focus
Antirheumatic SAR & IL-1 pathway models
4-Bromophenyl scaffold for in vivo model response context
Adjuvant-induced arthritis endpoint review
TRH receptor modulator optimization
Reported TRHR1 EC50 (derivative context)
GPCR signaling assay validation
Thiophene library diversification
Aryl bromide handle for Pd cross-coupling
Reaction scope and yield assessment
Organic electronic materials
Extended π-conjugation & Br electronic tuning
Material property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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